(R)-3-Methoxypiperidine

Descripción general

Descripción

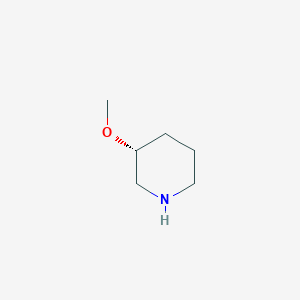

(R)-3-Methoxypiperidine is an organic compound belonging to the class of piperidines, which are heterocyclic amines containing a six-membered ring with one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon atom in the piperidine ring, with the (3R) configuration indicating the specific spatial arrangement of the substituents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-Methoxypiperidine can be achieved through several methods. One common approach involves the reduction of 3-methoxypyridine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Another method involves the catalytic hydrogenation of 3-methoxypyridine using a palladium or platinum catalyst. This reaction is carried out under high pressure and temperature to achieve the desired reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often preferred due to its scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(R)-3-Methoxypiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the compound, such as reducing the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides, amines

Major Products Formed

Oxidation: N-oxides, other oxidized derivatives

Reduction: Hydroxyl derivatives

Substitution: Halogenated or aminated derivatives

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of (R)-3-Methoxypiperidine derivatives, particularly in the context of retinal degeneration. One notable compound, BIO203, which incorporates this compound, has shown promise in protecting retinal function against blue-light-induced damage. In experiments involving albino rats, BIO203 was administered intraperitoneally and demonstrated significant preservation of visual function by reducing the loss of both rod and cone photoreceptors during exposure to harmful light conditions .

Case Study: BIO203

- Objective : To evaluate the neuroprotective effects of BIO203.

- Method : Administered at varying doses (5 mg/kg to 25 mg/kg) prior to blue-light exposure.

- Results : Significant preservation of retinal structure and function was observed at higher doses, indicating that this compound plays a crucial role in the compound's efficacy .

Cancer Therapy

This compound has also been explored for its potential in cancer treatment. Piperidine derivatives have been identified as candidates for anticancer agents due to their ability to interact with various biological targets involved in tumor growth and metastasis.

Case Study: Piperidine Derivatives in Cancer Research

- Research Focus : Investigating the cytotoxic effects of piperidine derivatives on cancer cells.

- Findings : Certain derivatives showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism is believed to involve modulation of cellular pathways that regulate apoptosis and proliferation .

Synthesis of Bioactive Compounds

This compound serves as an important building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be tailored for specific biological activities.

Applications in Synthesis

- Building Block for Pharmaceuticals : Used to synthesize compounds with targeted therapeutic effects.

- Modifications : Substituents can be introduced at different positions on the piperidine ring to enhance biological activity or alter pharmacokinetic properties .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of (R)-3-Methoxypiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

(3R)-3-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group.

(3R)-3-aminopiperidine: Contains an amino group instead of a methoxy group.

(3R)-3-chloropiperidine: Features a chlorine atom in place of the methoxy group.

Uniqueness

(R)-3-Methoxypiperidine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group influences the compound’s reactivity, solubility, and interaction with molecular targets, making it valuable in various research and industrial applications.

Actividad Biológica

(R)-3-Methoxypiperidine, a piperidine derivative, has garnered interest in pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to the third carbon of the piperidine ring. This unique structure allows for interactions with various biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. Its interactions can modulate the activity of these targets, influencing various physiological processes. Key mechanisms include:

- Dopamine Receptor Modulation : Research indicates that this compound may interact with dopamine receptors, which has implications for treating neuropsychiatric disorders.

- Inhibition of Monoamine Oxidase (MAO) : Studies have shown that certain derivatives of this compound exhibit significant inhibitory activity against MAO-A, selectively increasing levels of neurotransmitters such as serotonin and norepinephrine.

Biological Activities

-

Neuroprotective Effects :

- In a study involving neuroprotection against retinal degeneration, compounds derived from this compound demonstrated protective effects on retinal pigment epithelium cells when exposed to harmful stimuli .

- The compound's ability to modulate neurotransmitter levels suggests potential applications in treating mood disorders and neurodegenerative diseases.

-

Potential Therapeutic Applications :

- Depression and Anxiety Disorders : Due to its MAO-A inhibitory activity, this compound is being explored for its potential in treating mood disorders.

- Cognitive Enhancement : Research indicates that derivatives may enhance cognitive function in models related to Alzheimer's disease, potentially reducing drug-seeking behavior in addiction models.

Case Study 1: Neuroprotection in Retinal Degeneration

A study investigated the effects of this compound derivatives on retinal degeneration induced by blue light exposure in animal models. The results indicated that treatment with these compounds significantly preserved retinal function and reduced cellular damage.

Case Study 2: MAO Inhibition and Mood Disorders

Clinical trials assessing the efficacy of this compound derivatives as MAO inhibitors showed promising results in alleviating symptoms of depression. Participants exhibited increased levels of serotonin and norepinephrine following treatment, suggesting a potential therapeutic role.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Implications |

|---|---|---|

| Dopamine Receptor Modulation | Interaction with dopamine receptors | Potential treatment for neuropsychiatric disorders |

| MAO-A Inhibition | Inhibition of monoamine oxidase | Treatment for depression and anxiety |

| Neuroprotective Effects | Protection against retinal damage | Implications for retinal diseases |

| Cognitive Enhancement | Modulation of neurotransmitter levels | Potential use in Alzheimer's treatment |

Propiedades

IUPAC Name |

(3R)-3-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWRHHSVHWCISU-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428354 | |

| Record name | (3R)-3-methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651341-54-7 | |

| Record name | (3R)-3-methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.